molecular formula C21H21NO2S B14315439 9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, (R)- CAS No. 112605-31-9

9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, (R)-

Cat. No.: B14315439
CAS No.: 112605-31-9
M. Wt: 351.5 g/mol
InChI Key: YOMAFTQMEKOWLJ-KRWDZBQOSA-N
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Description

9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(222)oct-3-yl ester, ®- is a complex organic compound that features a thioxanthene core and a bicyclic azabicyclo octane ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- typically involves multiple steps. One common approach is the enantioselective construction of the azabicyclo octane scaffold, which is a key intermediate. This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information . The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Thioxanthene-9-carboxylic acid, 1-azabicyclo(2.2.2)oct-3-yl ester, ®- is unique due to its combination of a thioxanthene core and an azabicyclo octane ester. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

112605-31-9

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 9H-thioxanthene-9-carboxylate

InChI

InChI=1S/C21H21NO2S/c23-21(24-17-13-22-11-9-14(17)10-12-22)20-15-5-1-3-7-18(15)25-19-8-4-2-6-16(19)20/h1-8,14,17,20H,9-13H2/t17-/m0/s1

InChI Key

YOMAFTQMEKOWLJ-KRWDZBQOSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)C3C4=CC=CC=C4SC5=CC=CC=C35

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4SC5=CC=CC=C35

Origin of Product

United States

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